Boc-Arg(Mts)-OH

Description

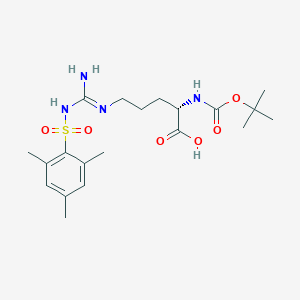

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWQVNSGMVITAR-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Mts)-OH. It details its chemical properties, structure, and its critical role as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). This document is intended to be a valuable resource for professionals engaged in peptide research and drug development.

Core Chemical Properties

This compound is a synthetic derivative of the amino acid L-arginine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium side chain is protected by a mesitylene-2-sulfonyl (Mts) group.[1] This dual protection is essential to prevent unwanted side reactions during peptide synthesis.[1] The Mts group is known for its stability under the acidic conditions used for Boc removal, yet it can be cleaved under strong acidic conditions at the final stage of peptide synthesis.

This amino acid derivative is commonly available as a free acid or as a cyclohexylammonium (CHA) salt. The CHA salt form often enhances the compound's stability and solubility in organic solvents, facilitating its handling and use in automated and manual peptide synthesizers.[1][2]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for both the free acid and the cyclohexylammonium salt of this compound are summarized in the tables below.

Table 1: Chemical Properties of this compound (Free Acid)

| Property | Value | Reference(s) |

| CAS Number | 136625-03-1 | [3][4] |

| Molecular Formula | C₂₀H₃₂N₄O₆S | [3][4] |

| Molecular Weight | 456.56 g/mol | [3] |

| Appearance | White solid | [3] |

| Density (Predicted) | 1.28 g/cm³ | [5] |

Table 2: Chemical Properties of this compound Cyclohexylammonium Salt

| Property | Value | Reference(s) |

| CAS Number | 68262-72-6 | [2][6][7] |

| Molecular Formula | C₂₀H₃₂N₄O₆S · C₆H₁₃N | [2] |

| Molecular Weight | 555.73 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | ~130 °C | [6] |

| Optical Activity | [α]²⁰/D +11.5±1°, c=0.5% in methanol | |

| Purity | ≥99.0% (TLC) |

Chemical Structure

The structure of this compound incorporates a chiral center at the α-carbon of the arginine backbone. The Boc group is attached to the α-amino group, and the Mts group is attached to the ω-guanidino group. The SMILES and InChI identifiers provide a detailed representation of the molecule's connectivity and stereochemistry.

SMILES (for CHA salt): NC1CCCCC1.Cc2cc(C)c(c(C)c2)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--OC(C)(C)C)C(O)=O

InChI (for CHA salt): 1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m1./s1

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS).[8] Below are detailed methodologies for its use, from handling the common salt form to its incorporation into a growing peptide chain and the final deprotection.

Desalting of this compound Cyclohexylammonium Salt

Before use in peptide synthesis, the cyclohexylammonium salt must be converted to the free acid. This is a critical step as the presence of the salt can interfere with the coupling reaction. The following protocol is adapted from general procedures for converting dicyclohexylammonium (DCHA) salts to their free acids.[9]

Materials:

-

This compound CHA salt

-

Ethyl acetate (or other suitable organic solvent like methyl tert-butyl ether)

-

10% Phosphoric acid solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the this compound CHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.

-

Add 10% phosphoric acid solution dropwise while stirring or shaking until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be between 2 and 3.[9]

-

Separate the lower aqueous phase.

-

Wash the organic phase with a small volume of 10% phosphoric acid, followed by several washes with deionized water until the pH of the aqueous wash is neutral (pH ≥ 4).[9]

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the sodium sulfate.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the free acid of this compound, which may be an oil or a solid.

Caption: Workflow for desalting this compound CHA.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a general protocol for a single coupling cycle in Boc-SPPS using this compound.

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound (free acid)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection

-

Neutralization solution (e.g., 5-10% DIEA in DCM)

Procedure:

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DCM.[11]

-

Wash the resin again with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Caption: A single cycle of Boc solid-phase peptide synthesis.

Final Cleavage and Deprotection of the Mts Group

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the Mts group, must be removed. The Mts group is labile to strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13]

Caution: These are highly corrosive and toxic reagents and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

General Procedure (using TFMSA):

-

Remove the final N-terminal Boc group as described previously.

-

Dry the peptide-resin thoroughly.

-

Prepare a cleavage cocktail, which typically consists of TFMSA, trifluoroacetic acid (TFA), and scavengers (e.g., thioanisole, m-cresol) to prevent side reactions.

-

Treat the peptide-resin with the cleavage cocktail at a controlled temperature (often 0 °C to room temperature) for a specified duration (e.g., 1-2 hours).

-

After the reaction is complete, precipitate the crude peptide by adding it to cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether and dry it under vacuum.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

This compound and its CHA salt are generally stable solids. However, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound. For the solid form, a dust mask (e.g., N95) is recommended to avoid inhalation.

-

Storage: Store in a cool, dry place. The recommended storage temperature is often between 0-8°C.[2]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for its effective and safe use in peptide synthesis. For specific applications and troubleshooting, it is always recommended to consult the relevant scientific literature and the supplier's technical documentation.

References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. chempep.com [chempep.com]

- 5. CAS:136625-03-1 FT-0687201 this compound Product Detail Information [finetechchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 68262-72-6 this compound cyclohexylammonium salt 68262726 | Chemical e-data Search [en.chem-edata.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

Boc-Arg(Mts)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a key reagent in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications in peptide synthesis, and protocols for its use.

Core Chemical Properties

This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a mesitylene-2-sulfonyl (Mts) group. It is commonly available as a free acid or as a cyclohexylammonium (CHA) salt to improve solubility and handling.

Below is a summary of the key quantitative data for different forms of this reagent. There appears to be some variability in the reported CAS numbers and molecular weights for the free acid form in commercial sources.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Acid | 136625-03-1 | C₂₀H₃₂N₄O₆S | 456.6[1] |

| Free Acid (alternative) | 102185-38-6 | C₂₁H₃₄N₄O₇S | 486.58[2] |

| Cyclohexylammonium Salt | 68262-72-6 | C₂₀H₃₂N₄O₆S · C₆H₁₃N | 555.73[3] |

| Cyclohexylammonium Salt (alternative) | 68262-71-5 | C₂₀H₃₂N₄O₆S · C₆H₁₃N | 555.73[4] |

Application in Peptide Synthesis

This compound is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The incorporation of arginine into a peptide sequence presents a challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. The Mts group serves as a robust protecting group for this side chain, preventing unwanted side reactions during the stepwise assembly of the peptide.

The Mts protecting group was developed as an alternative to the tosyl (Tos) group and is more readily cleaved.[5] Its removal is typically achieved under strong acidic conditions, but it is more labile than the Tos group.[5] However, compared to other protecting groups used in Fmoc chemistry like Pmc or Pbf, the Mts group is considered less acid-labile.[6][7]

Logical Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS using a protected amino acid like this compound.

Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.

Experimental Protocols

General Protocol for Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of an amino acid in manual Boc-SPPS.

-

Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A common procedure is a short initial treatment (1-2 minutes) followed by a longer treatment (20-30 minutes) with fresh solution.[8]

-

Washing and Neutralization: Wash the resin multiple times with DCM, followed by isopropanol (IPA), and then DCM again. Neutralize the deprotected amino group with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling:

-

Dissolve this compound and a coupling agent (e.g., HBTU, DIC) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Coupling Monitoring: Check for reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[8]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

Deprotection of the Mts Group and Cleavage from Resin

The final step after assembling the full peptide chain is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Mts group on arginine.

The Mts group is generally removed by strong acids. While less acid-labile than Pmc or Pbf groups, it can be cleaved with reagents like trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF).[9] The use of scavengers is crucial during this step to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.

Caption: Workflow for the final cleavage and deprotection step in Boc-SPPS.

Standard Cleavage Protocol (Illustrative Example using HF):

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.

-

Place the dried peptidyl-resin in the reaction vessel of an HF apparatus.

-

Add a scavenger mixture. A common scavenger is anisole.

-

Cool the vessel to -5 to 0°C.

-

Distill a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for approximately 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

The crude peptide can then be purified, typically by reverse-phase HPLC.

References

- 1. peptide.com [peptide.com]

- 2. This compound | 102185-38-6 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound·CHA [myskinrecipes.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Boc-Arg(Mts)-OH: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its solubility in dimethylformamide (DMF) and other common organic solvents, equipping researchers, scientists, and drug development professionals with the necessary knowledge for its effective application.

The incorporation of arginine into peptide sequences is a frequent necessity in the synthesis of biologically active peptides. However, the highly basic guanidinium group of the arginine side chain requires robust protection to prevent side reactions during peptide synthesis. The mesitylene-2-sulfonyl (Mts) protecting group offers a valuable strategy, and understanding the solubility of the Boc-protected form, this compound, is paramount for efficient and successful peptide synthesis.

Qualitative and Quantitative Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively published in the literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and estimated solubility profile can be established. This compound is a moderately hydrophobic molecule due to the presence of the Boc and Mts protecting groups. It is often supplied as a cyclohexylammonium (CHA) salt, which can enhance its stability and handling properties.

The following table summarizes the known and inferred solubility of this compound in solvents commonly used in peptide synthesis. It is important to note that these values can be influenced by factors such as the specific form of the compound (free acid vs. salt), its purity, temperature, and the presence of moisture in the solvent.

| Solvent | Abbreviation | Chemical Class | Qualitative Solubility |

| Dimethylformamide | DMF | Polar Aprotic | Generally soluble. DMF is one of the most common and effective solvents for dissolving protected amino acids for SPPS.[1] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Generally soluble. NMP is another excellent solvent for SPPS and can often dissolve compounds that are sparingly soluble in DMF.[1] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Generally soluble. DMSO is a strong solvent capable of dissolving a wide range of organic compounds.[2] |

| Dichloromethane | DCM | Chlorinated Hydrocarbon | Moderately to sparingly soluble. DCM is often used for swelling resins in Boc-SPPS and can dissolve many Boc-protected amino acids.[1] |

| Methanol | MeOH | Polar Protic | Sparingly soluble to soluble. The solubility in alcohols can vary. A product's optical rotation is sometimes measured in methanol, indicating some degree of solubility.[3][4] |

| Water | H₂O | Polar Protic | Generally insoluble. The hydrophobic Boc and Mts protecting groups significantly reduce aqueous solubility. One source suggests solubility in water or 1% acetic acid, which may refer to a specific salt form or require specific conditions.[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data in a specific solvent system, the shake-flask method is a reliable and widely accepted experimental protocol.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (either as the free acid or the CHA salt)

-

High-purity organic solvent of choice (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Record the exact weight of the added solid.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account any dilutions made.

-

The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, its general solubility in polar aprotic solvents like DMF and NMP is well-established, enabling its widespread use in solid-phase peptide synthesis. For applications requiring precise concentration control, the detailed experimental protocol provided in this guide allows researchers to determine the solubility in their specific solvent systems. A thorough understanding of the solubility characteristics of this crucial reagent is a key factor in the successful synthesis of complex arginine-containing peptides for research and drug development.

References

Stability and Storage of Boc-Arg(Mts)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability and optimal storage of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.

Physicochemical Properties and Stability Profile

This compound is a white to off-white solid powder. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the mesitylene-2-sulfonyl (Mts) group safeguards the guanidinium function of the arginine side chain. The stability of the compound is largely dictated by the lability of these protecting groups under various conditions.

Chemical Stability

The overall stability of this compound is a function of its constituent protecting groups and the arginine residue itself.

-

Boc (tert-Butyloxycarbonyl) Group: The Boc group is known for its stability in basic and nucleophilic conditions.[1] However, it is highly susceptible to cleavage under acidic conditions, a property that is exploited for its removal during SPPS.[2]

-

Mts (Mesitylene-2-sulfonyl) Group: The Mts group is an acidolytically removable protecting group, designed to be cleaved by strong acids such as methanesulphonic acid, trifluoromethanesulphonic acid, or hydrogen fluoride (HF).[3] This indicates a high degree of stability under the milder acidic conditions that would cleave a Boc group, as well as under basic and neutral conditions.

-

Arginine Side Chain: The arginine guanidinium group is generally stable, but the amino acid residue can be susceptible to oxidative degradation under certain conditions.[4][5]

The following table summarizes the stability of this compound under various chemical conditions.

| Condition | Stability of Boc Group | Stability of Mts Group | Overall Stability of this compound |

| Strong Acids (e.g., HF, TFMSA) | Labile | Labile | Unstable (Used for cleavage) |

| Moderate Acids (e.g., TFA) | Labile | Generally Stable | Unstable (Boc group is cleaved) |

| Weak Acids | Generally Stable | Stable | Generally Stable |

| Strong Bases | Stable | Stable | Generally Stable |

| Weak Bases | Stable | Stable | Stable |

| Nucleophiles | Stable | Stable | Stable |

| Reducing Agents | Stable | Stable | Generally Stable |

| Oxidizing Agents | Stable | Stable | Potentially Unstable (Arginine side chain) |

| Light (UV/Visible) | Generally Stable | Generally Stable | Generally Stable (Avoid prolonged exposure) |

| Heat | See Section 2 | See Section 2 | See Section 2 |

Recommended Storage Conditions

Proper storage is crucial to maintain the purity and reactivity of this compound. The primary concerns during storage are exposure to moisture, heat, and light, which can potentially lead to degradation. While supplier recommendations can vary, the following conditions are based on best practices for storing chemically sensitive reagents.

| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) |

| Temperature | 2-8°C | -20°C or lower |

| Atmosphere | Tightly sealed container | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) |

| Light | Protect from direct light (amber vial) | Store in the dark |

| Moisture | Store in a desiccator | Store in a desiccator over a suitable desiccant |

Handling Guidelines:

-

Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder.

-

Use clean, dry spatulas and weighing equipment.

-

Minimize the time the container is open to the atmosphere.

-

Reseal the container tightly immediately after use.

Potential Degradation Pathways

While this compound is a relatively stable compound under proper storage conditions, degradation can occur under suboptimal conditions. The most likely degradation pathways involve the hydrolysis of the Boc group and oxidation of the arginine side chain.

Acid-Catalyzed Hydrolysis of the Boc Group

Exposure to acidic conditions, even trace amounts of acid in solvents or on glassware, can lead to the premature cleavage of the Boc group, yielding the free amine.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitination and degradation of the Arg tyrosine kinase is regulated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidant-Mediated Protein Amino Acid Conversion - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Boc-Arg(Mts)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines the theoretical reaction pathway, general experimental protocols based on established methodologies for amino acid protection, and purification strategies.

Introduction

The protection of the guanidino group of arginine is a crucial aspect of peptide synthesis. The mesitylene-2-sulfonyl (Mts) group, introduced by Yajima and coworkers in 1979, offers a more acid-labile alternative to the commonly used tosyl (Tos) protecting group, facilitating its removal under milder conditions.[1] The target compound, this compound, provides orthogonal protection of the α-amino and side-chain guanidino functionalities, making it a valuable reagent for the synthesis of complex peptides.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the protection of the α-amino group of L-arginine with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonylation of the side-chain guanidino group with mesitylene-2-sulfonyl chloride.

Theoretical Reaction Pathway

The logical flow of the synthesis is depicted below.

Caption: Synthesis pathway for this compound.

Experimental Protocols

While the seminal paper by Yajima et al. describing the definitive synthesis protocol was not accessible for this review, the following represents a generalized procedure based on standard amino acid protection methodologies.

Step 1: Synthesis of Nα-Boc-L-Arginine

-

Dissolution: Dissolve L-arginine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to adjust the pH and deprotonate the amino group.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain crude Boc-L-arginine.

Step 2: Synthesis of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine

-

Dissolution: Dissolve the crude Boc-L-arginine in an appropriate solvent, such as aqueous acetone.

-

Basification: Add a base, such as sodium hydroxide, to maintain a basic pH.

-

Mts Protection: Slowly add a solution of mesitylene-2-sulfonyl chloride (Mts-Cl) in a suitable organic solvent.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, acidify the mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for peptide synthesis. A common strategy involves crystallization, often as a salt to improve handling and stability.

Purification Workflow

The general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Experimental Protocol: Crystallization as Cyclohexylammonium (CHA) Salt

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as methanol or ethyl acetate.

-

Salt Formation: Slowly add one equivalent of cyclohexylamine (CHA) to the solution with stirring.

-

Crystallization: Allow the solution to stand, possibly at a reduced temperature, to induce crystallization of the this compound・CHA salt.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the crystals with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove soluble impurities.

-

Drying: Dry the purified salt under vacuum.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound, as reported for commercially available products.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂N₄O₆S | [Commercial Suppliers] |

| Molecular Weight | 456.56 g/mol | [Commercial Suppliers] |

| Appearance | White to off-white solid | [Commercial Suppliers] |

| Purity (TLC) | ≥99.0% | [Commercial Suppliers] |

| Melting Point | ~130 °C (for CHA salt) | [Commercial Suppliers] |

| Optical Rotation | [α]²⁰/D +11.5±1° (c=0.5% in methanol, for CHA salt) | [Commercial Suppliers] |

Note: Specific reaction yields and detailed characterization data from the primary literature could not be obtained for this guide.

Conclusion

The synthesis and purification of this compound are critical processes for the provision of this key reagent in peptide chemistry. While the specific, optimized conditions from the original literature are not detailed here, the general methodologies presented provide a solid foundation for its preparation. The use of the Mts group for arginine side-chain protection continues to be a valuable strategy in the synthesis of complex peptides, and a thorough understanding of the synthesis and purification of the corresponding building blocks is essential for researchers in the field.

References

A Deep Dive into Boc Solid-Phase Peptide Synthesis: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group strategy is a cornerstone of peptide chemistry, enabling the systematic construction of peptide chains. This guide provides a comprehensive exploration of the core principles of Boc SPPS, from the fundamental chemical reactions to detailed experimental protocols. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in peptide synthesis and drug development.

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus. The key principle of this methodology lies in the differential acid lability of the protecting groups employed. The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while the side-chain functional groups are protected by more acid-stable groups, often benzyl-based.[1][2] This graduated acid sensitivity allows for the selective removal of the Nα-Boc group at each cycle without affecting the side-chain protecting groups.[3]

The cyclical workflow of Boc SPPS consists of three main steps:

-

Deprotection: The removal of the Nα-Boc protecting group from the terminal amino acid of the resin-bound peptide chain. This is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4]

-

Neutralization: The protonated N-terminal amine resulting from the deprotection step is neutralized with a base to regenerate the free amine, which is necessary for the subsequent coupling reaction.[5]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain, forming a new peptide bond.[1]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF).[6][7]

Key Chemical Reactions and Reagents

The success of Boc SPPS relies on a series of well-defined chemical reactions and the careful selection of reagents.

Nα-Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino group of amino acids.[4]

-

Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4]

-

Deprotection: The Boc group is removed by treatment with a moderate acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][8] The mechanism involves the formation of a stable tert-butyl cation.[8] To prevent side reactions with sensitive amino acid residues like tryptophan, cysteine, or methionine, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap these carbocations.[8]

Side-Chain Protecting Groups

To prevent unwanted side reactions, the functional groups on the side chains of amino acids are protected with groups that are stable to the conditions used for Boc deprotection but can be removed during the final cleavage step.[8] These are typically benzyl-based protecting groups.[2] The choice of side-chain protecting group depends on the specific amino acid.[9]

| Amino Acid | Side-Chain Protecting Group |

| Arg | Tosyl (Tos) |

| Asp | Benzyl ester (OBzl) |

| Cys | 4-Methylbenzyl (Meb) |

| Glu | Benzyl ester (OBzl) |

| His | 2,4-Dinitrophenyl (Dnp) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Thr | Benzyl (Bzl) |

| Trp | Formyl (For) |

| Tyr | 2,6-Dichlorobenzyl (2,6-diCl-Bzl) |

Note: Some protecting groups, like His(Dnp) and Trp(For), require specific deprotection steps prior to the final HF cleavage to avoid side reactions.[5][6]

Coupling (Peptide Bond Formation)

The formation of the peptide bond is a critical step in SPPS. This is achieved by activating the carboxyl group of the incoming Boc-amino acid to make it more reactive towards the N-terminal amine of the resin-bound peptide.[10] Several coupling reagents are available, often used in combination with additives to improve efficiency and reduce racemization.[11][12]

Common coupling reagents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with 1-hydroxybenzotriazole (HOBt).[11]

-

Aminium/Uronium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[10][13] These are highly efficient and are commonly used in modern SPPS.

Final Cleavage and Deprotection

The final step in Boc SPPS is the cleavage of the completed peptide from the resin and the removal of all side-chain protecting groups. This is typically accomplished using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[6][7] This highly corrosive and toxic reagent requires specialized equipment for safe handling.[6][14][15] The cleavage reaction is performed in the presence of scavengers, such as anisole or p-cresol, to trap the carbocations generated from the cleavage of the protecting groups and prevent side reactions.[5][6]

Alternative cleavage cocktails using trifluoromethanesulfonic acid (TFMSA) have also been developed.[5] A "low-high" HF cleavage procedure can be employed to minimize side reactions. The "low HF" step, using a lower concentration of HF in dimethyl sulfide (DMS), removes the more labile protecting groups via an SN2 mechanism, which generates fewer carbocations. The subsequent "high HF" step then removes the more resistant protecting groups.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows and relationships in Boc SPPS.

Figure 1: The cyclical workflow of Boc solid-phase peptide synthesis.

Figure 2: Mechanism of acid-catalyzed Nα-Boc deprotection.

Detailed Experimental Protocols

The following are generalized protocols for manual Boc SPPS. Specific parameters may require optimization based on the peptide sequence and the resin used.

Resin Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

Nα-Boc Deprotection

-

Wash the swollen peptide-resin with DCM (3 x 1 min).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[5][16]

-

Agitate the mixture for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

-

Continue agitation for an additional 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin with DCM (3 x 1 min) and then isopropanol (IPA) (2 x 1 min) to remove residual TFA.[5]

-

Wash the resin again with DCM (3 x 1 min).

Neutralization

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[16]

-

Agitate the mixture for 2 minutes.

-

Drain the neutralization solution.

-

Repeat the neutralization step one more time to ensure complete conversion to the free amine.

-

Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base and its salt.

In situ neutralization protocols, where neutralization and coupling occur concurrently, have been developed to improve efficiency, especially for "difficult" sequences.[17][18][19]

Amino Acid Coupling

-

In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[1]

-

Add 4-8 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.[1][13]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Final Cleavage from Resin (HF Cleavage)

Caution: Anhydrous hydrogen fluoride is extremely hazardous and requires a specialized apparatus and stringent safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.[6][14][15]

-

Dry the final peptide-resin under vacuum.

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel (e.g., made of Teflon or Kel-F).[6]

-

Add a scavenger cocktail (e.g., a mixture of anisole and p-cresol).[5][6]

-

Cool the reaction vessel to -5 to 0 °C using an ice-salt bath or a cryocooler.

-

Carefully condense a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen.

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[1]

-

The precipitated peptide is then dried under vacuum.

Data Summary

The following tables provide a summary of typical quantitative data used in Boc SPPS protocols.

Table 1: Reagent Equivalents and Reaction Times

| Step | Reagent | Equivalents (relative to resin loading) | Typical Reaction Time |

| Deprotection | TFA in DCM (25-50%) | N/A (used in excess) | 20-30 minutes |

| Neutralization | DIEA in DCM (5-10%) | N/A (used in excess) | 2 x 2 minutes |

| Coupling | Boc-Amino Acid | 2 - 4 | 1 - 2 hours |

| Coupling Agent (e.g., HBTU) | 2 - 4 | 1 - 2 hours | |

| Base (DIEA) | 4 - 8 | 1 - 2 hours | |

| Cleavage | Anhydrous HF | N/A (used in excess) | 1 - 2 hours |

Table 2: Common Solvents and Their Applications

| Solvent | Application |

| Dichloromethane (DCM) | Resin swelling, washing, solvent for deprotection and neutralization |

| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions, washing |

| Isopropanol (IPA) | Washing after deprotection to remove residual acid |

| Diethyl ether | Precipitation of the cleaved peptide |

Conclusion

Boc solid-phase peptide synthesis remains a robust and valuable technique for the chemical synthesis of peptides. Its advantages include the potential for high coupling efficiencies and its utility in the synthesis of long or complex peptides.[6][20] However, the harsh acidic conditions required for the final cleavage, particularly the use of hazardous anhydrous hydrogen fluoride, are a significant drawback compared to the milder conditions of the more commonly used Fmoc SPPS strategy.[2] A thorough understanding of the underlying chemical principles, careful selection of protecting groups and coupling reagents, and adherence to well-established protocols are essential for the successful synthesis of high-purity peptides using the Boc methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. peptide.com [peptide.com]

- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]

- 20. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mesitylene-2-sulfonyl (Mts) Group: An In-depth Technical Guide for Researchers

An advanced protective strategy in peptide synthesis, the mesitylene-2-sulfonyl (Mts) group offers distinct advantages for the protection of arginine and tryptophan residues. This technical guide provides a comprehensive overview of the Mts protecting group, including its applications, stability, and detailed protocols for its introduction and removal, tailored for researchers, scientists, and drug development professionals.

The Mts group is a sulfonyl-based protecting group primarily employed to mask the reactive guanidino side chain of arginine and the indole nitrogen of tryptophan during solid-phase peptide synthesis (SPPS), particularly within the Boc/Bn (tert-butyloxycarbonyl/benzyl) strategy.[1][2] Its moderate acid lability positions it as a more readily cleavable alternative to the historically used tosyl (Tos) group, while still offering substantial stability throughout the synthesis process.

Core Applications and Chemical Properties

The Mts group's primary role is to prevent unwanted side reactions at the highly nucleophilic guanidino group of arginine and the indole ring of tryptophan during peptide chain elongation. Its steric hindrance and electronic properties effectively shield these functional groups from acylation and other modifications.

One of the key characteristics of the Mts group is its acid-labile nature. It can be removed under strong acidic conditions that are orthogonal to the milder acidic conditions used for the removal of the temporary Boc protecting group from the N-terminus. This orthogonality is a fundamental principle in SPPS, ensuring the selective deprotection of specific functional groups without affecting others.[3] The Mts group is notably stable to the basic conditions used in the alternative Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, such as treatment with piperidine.

Quantitative Data on Protecting Group Cleavage

The efficiency and kinetics of deprotection are critical factors in peptide synthesis, directly impacting the yield and purity of the final product. While specific quantitative data for the Mts group is not extensively documented in comparative studies, its lability relative to other common sulfonyl-based arginine protecting groups is well-established. The following table summarizes available data and qualitative comparisons to provide a practical reference.

| Protecting Group | Typical Cleavage Conditions | Cleavage Time | Yield/Efficiency | Key Considerations |

| Mts | 1 M TFMSA/TFA in the presence of thioanisole | Variable, generally complete within 1-2 hours | Good | More labile than Tos. Requires strong acid for removal. |

| Tos (Tosyl) | Anhydrous HF or TFMSA | 1-2 hours | Good | Requires very strong acids; less labile than Mts. |

| Mtr | TFA with scavengers | Up to 24 hours[4] | Can be slow and incomplete | Significantly more acid-stable than Pmc and Pbf. |

| Pmc | TFA with scavengers | ~3 hours | ~46% (in a comparative study)[5] | Prone to side reactions with tryptophan. |

| Pbf | TFA with scavengers | ~3 hours | ~69% (in a comparative study)[5] | More labile than Pmc, leading to higher yields and fewer side reactions. |

Experimental Protocols

Synthesis of Mesitylene-2-sulfonyl Chloride (Mts-Cl)

The introduction of the Mts protecting group is achieved using mesitylene-2-sulfonyl chloride (Mts-Cl). This reagent can be synthesized in the laboratory.

Materials:

-

Mesitylene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice-water bath

-

Sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl gas, cool mesitylene in an ice-water bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled mesitylene with stirring. The reaction is exothermic and will generate HCl gas. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Mts-Cl.

-

The crude product can be purified by recrystallization or used directly in the next step.

Protection of Arginine with Mts-Cl (General Procedure for Boc-Arg(Mts)-OH Synthesis)

This protocol describes the introduction of the Mts group onto the side chain of Boc-L-arginine.

Materials:

-

Boc-L-arginine

-

Mesitylene-2-sulfonyl chloride (Mts-Cl)

-

1 N Sodium hydroxide (NaOH) solution

-

Acetone or Dioxane

-

Ethyl acetate (EtOAc)

-

Citric acid solution (e.g., 10%)

-

Brine

Procedure:

-

Dissolve Boc-L-arginine in a mixture of 1 N NaOH and acetone (or dioxane) at 0°C.

-

Slowly add a solution of Mts-Cl in acetone (or dioxane) to the arginine solution while maintaining the pH between 10-11 with the addition of 1 N NaOH.

-

Allow the reaction to stir at room temperature for several hours or overnight, monitoring the progress by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Mts-Cl.

-

Acidify the aqueous layer to pH 3 with a cold citric acid solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by chromatography if necessary.

Cleavage of the Mts Protecting Group from a Peptide

This protocol outlines the removal of the Mts group from a synthesized peptide, typically performed concurrently with cleavage from the resin in Boc-SPPS.

Materials:

-

Mts-protected peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (scavenger)

-

1,2-Ethanedithiol (EDT, optional scavenger)

-

Cold diethyl ether

Procedure:

-

Swell the dried peptide-resin in a suitable reaction vessel with TFA.

-

Prepare the cleavage cocktail. A common mixture is 1 M TFMSA in TFA with 10% (v/v) thioanisole (e.g., TFMSA/TFA/thioanisole, 1:10:1, v/v/v). For peptides containing tryptophan, the addition of 1-2% EDT is recommended to prevent side reactions.

-

Add the cleavage cocktail to the swollen resin.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the cleavage progress by taking small aliquots, precipitating the peptide in cold ether, and analyzing by HPLC-MS.

-

After complete cleavage, filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

During the strong acid cleavage of sulfonyl-based protecting groups like Mts, several side reactions can occur, potentially reducing the yield and purity of the target peptide.

-

Sulfonation of Tryptophan: The cleaved mesitylenesulfonyl cation is a reactive electrophile that can modify the electron-rich indole ring of tryptophan. This can be minimized by using scavengers like thioanisole and EDT in the cleavage cocktail.[6]

-

O-sulfonation of Serine and Threonine: In the absence of suitable scavengers, the sulfonyl cation can also react with the hydroxyl groups of serine and threonine residues, leading to O-sulfonated byproducts.[1]

-

Incomplete Cleavage: In peptides with multiple arginine residues, complete removal of all Mts groups can be challenging and may require extended reaction times or harsher conditions.

Visualizing Workflows and Mechanisms

To aid in the understanding of the processes involving the Mts protecting group, the following diagrams have been generated using the DOT language.

References

- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

A Technical Guide to the Safe Handling and Application of Boc-Arg(Mts)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). This document outlines the material's safety data, physicochemical properties, and detailed protocols for its handling and application in the synthesis of complex peptides.

Compound Identification and Properties

This compound is a key building block in peptide chemistry, particularly within the Boc/Bzl protection strategy. The Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amino group, while the Mts (mesitylene-2-sulfonyl) group safeguards the highly basic and nucleophilic guanidinium side chain of arginine, preventing unwanted side reactions during peptide elongation.[1][2] The cyclohexylamine (CHA) salt form is often used to improve the compound's stability and solubility.[1]

Two common forms of this reagent are commercially available, each with a unique CAS number:

-

This compound (Free Acid): CAS Number 136625-03-1[3]

-

This compound Cyclohexylammonium Salt (CHA): CAS Number 68262-72-6

A summary of their key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound and its CHA Salt

| Property | This compound (Free Acid) | This compound CHA Salt | Source(s) |

| Molecular Formula | C20H32N4O6S | C20H32N4O6S · C6H13N | [3] |

| Molecular Weight | 456.6 g/mol | 555.73 g/mol | [3] |

| Appearance | Solid | Solid | |

| Melting Point | Not specified | ~130 °C | |

| Optical Activity | Not specified | [α]20/D +11.5±1°, c = 0.5% in methanol | |

| Purity (Typical) | ≥99.0% (TLC) | ≥99.0% (TLC) |

Safety Data and Handling Precautions

While a complete Safety Data Sheet (SDS) was not located, a compilation of safety information from chemical suppliers provides essential guidance for handling this compound. It is classified as a combustible solid.

Table 2: GHS Hazard Information and Safety Precautions

| Category | Information | Source(s) |

| GHS Classification | Combustible Solids, Category 11 | |

| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | |

| Flash Point | Not applicable | |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Dust mask type N95 (US) |

Handling and Storage Recommendations:

-

General Handling: Use in a well-ventilated area. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.

-

Storage: Proper storage is crucial to maintain the reagent's integrity. For long-term stability, store in a tightly sealed container in a dry and cool place.[1]

-

Stock Solutions: Store at -20°C for up to one year or at -80°C for up to two years.[4]

-

-

CHA Salt Desalting: Before use in peptide synthesis, the cyclohexylammonium salt must be desalted. A specific technical bulletin should be consulted for the exact procedure.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based solid-phase peptide synthesis. The Mts group is a key feature, as it is more readily cleaved under milder acidic conditions than the traditional Tosyl (Tos) protecting group, which often requires harsh reagents like hydrofluoric acid (HF).[5][6] This simplifies the final deprotection and cleavage of the peptide from the resin.

Below is a general workflow for the incorporation of a this compound residue during a standard Boc-SPPS cycle.

Experimental Protocols

The following protocols are generalized for Boc-SPPS and should be optimized based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Coupling Cycle for this compound

This protocol outlines a single cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (desalted if starting from CHA salt)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Pre-Coupling Washes: Wash the resin with DMF (3x) and DCM (3x).

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt) in DMF.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test (a negative test indicates complete coupling).

-

-

Post-Coupling Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Neutralize the resin by washing with a 5-10% solution of DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3x).

-

-

The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage and Mts-Group Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the Mts side-chain protecting group. The Mts group is more labile than the Tos group and can often be removed with strong acids like TFMSA or TMSOTf, avoiding the need for HF.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A common cocktail is Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol, or a high-TFA cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5). The choice of cocktail depends on the other amino acids present in the sequence.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final coupling and Nα-Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using a suitable technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Relationships in Boc-SPPS Strategy

The selection of protecting groups in peptide synthesis is governed by the principle of orthogonality, where one type of protecting group can be removed without affecting another. In the Boc/Bzl strategy, this orthogonality is achieved through differential acid lability.

References

A Tale of Two Chemistries: An In-depth Technical Guide to Boc vs. Fmoc Peptide Synthesis Strategies

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) has emerged as the cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is intrinsically linked to the strategic use of protecting groups, with two primary methodologies dominating the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides a comprehensive technical comparison of these two orthogonal approaches, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their peptide synthesis endeavors.

Core Principles: A Dichotomy in Chemical Lability

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions employed throughout the synthesis process.[1]

The Boc Strategy: As the classical approach that laid the foundation for SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Deprotection is achieved through treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] This reliance on a gradient of acid lability is a key characteristic of the Boc/Bzl protection scheme.[3][5]

The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[6][7] This group is readily cleaved by a secondary amine, most commonly piperidine.[7][8] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with cleavage from the resin using TFA.[1][7] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, represents a significant advantage of the Fmoc approach.[1][]

Comparative Analysis: A Quantitative and Qualitative Overview

While both methodologies can yield high-quality peptides, their performance characteristics can vary depending on the specific peptide sequence, length, and complexity.[10] The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions and amenability to automation.[1] However, the Boc strategy retains its value, particularly for the synthesis of long and aggregation-prone sequences.[1][11]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) |

| Orthogonality | Partial (Graduated Acid Lability)[10] | Fully Orthogonal[1][10] |

| Typical Yield per Step | High, but can be affected by aggregation | >99%[10] |

| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable[10] |

| Advantages | - Can be advantageous for hydrophobic/aggregation-prone peptides.[1][11]- Lower cost of Boc-protected amino acids.[] | - Milder deprotection conditions.[1][]- Avoids highly corrosive HF.[10]- Higher purity of crude products for routine synthesis.[1]- Compatible with a wider range of sensitive amino acids.[1] |

| Disadvantages | - Requires hazardous reagents (HF, TFMSA).[1][4]- Requires specialized equipment for HF handling.[4][11]- Repetitive TFA treatments can lead to side reactions.[13] | - Piperidine can cause side reactions (e.g., aspartimide formation, diketopiperazine formation).[14][15]- Fmoc-protected amino acids can be more expensive.[] |

Experimental Protocols

Boc Solid-Phase Peptide Synthesis: A Step-by-Step Methodology

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using the Boc strategy.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.[16]

-

Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.[3][16]

-

Drain the solvent.[16]

2. Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v) to the resin.[13]

-

Perform a short prewash for 5 minutes, drain, and then add fresh deprotection solution.[13]

-

Agitate for 15-25 minutes.[13]

-

Wash the resin thoroughly with DCM.[13]

3. Neutralization:

-

Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 1-2 minutes.[3]

-

Repeat the neutralization step to ensure the complete formation of the free amine.[3]

-

Wash the resin with DCM to remove excess base.[3]

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add this solution to the neutralized peptide-resin.[3]

-

Add 4-6 equivalents of a base, such as DIEA, to initiate the coupling reaction.[3]

-

Monitor the reaction for completion using a qualitative test like the ninhydrin test.

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM.[3]

5. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[3]

-

Carefully add a strong acid cleavage cocktail, such as HF or TFMSA, typically containing scavengers like anisole, thioanisole, or ethanedithiol to prevent side reactions.[3][13] A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3]

-

The reaction is usually carried out at 0°C for 1-2 hours.[3]

-

After the reaction, the strong acid is carefully removed, and the crude peptide is precipitated with cold diethyl ether.[3]

-

The precipitated peptide is collected, washed with cold ether, and dried under vacuum.[3]

Fmoc Solid-Phase Peptide Synthesis: A Step-by-Step Methodology

This protocol provides a general procedure for manual Fmoc SPPS on a 0.1 mmol scale.

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.[17]

-

Add a suitable solvent like DMF or DCM and allow the resin to swell for at least 1-2 hours with gentle agitation.[17]

-

Drain the solvent.[17]

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (v/v) to the resin.[6]

-

Agitate for 5-20 minutes. The deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.[18]

-

Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

-

Dissolve 3-5 equivalents of the Fmoc-protected amino acid and a suitable coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) in DMF.[18][19]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 30-60 minutes.

-

Monitor the coupling reaction for completion using a colorimetric test such as the Kaiser test.[20]

-

Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF and DCM.[3]

4. Final Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it thoroughly.

-

Add a cleavage cocktail, typically containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to the resin.[7][20]

-

Incubate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[17]

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[17]

-

Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[17]

Visualizing the Synthesis Workflows

To better illustrate the cyclical nature and key differences between the two strategies, the following diagrams are provided.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. chempep.com [chempep.com]

Methodological & Application

Application Notes and Protocols for Boc-Arg(Mts)-OH Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Nα-Boc-Ng-mesitylenesulfonyl-L-arginine (Boc-Arg(Mts)-OH) in peptide synthesis. The protocols and data presented herein are intended to assist researchers in optimizing coupling reactions, minimizing side reactions, and ensuring the successful incorporation of this arginine derivative into peptide sequences.

Introduction to this compound

The incorporation of arginine into peptide sequences requires effective protection of its strongly basic and nucleophilic guanidinium side chain to prevent undesirable side reactions. The mesitylenesulfonyl (Mts) group is a well-established protecting group for the guanidino moiety in Boc-based solid-phase peptide synthesis (SPPS). Developed by Yajima and coworkers, the Mts group offers stability under the acidic conditions used for Nα-Boc deprotection, while being removable under strong acid conditions at the final cleavage step.[1][2] Compared to the tosyl (Tos) group, the Mts group is reported to be more readily cleaved.[1]

This compound is a valuable building block for the synthesis of arginine-containing peptides, particularly in the context of Boc-SPPS.[3][4] Its proper use, including the selection of appropriate coupling reagents and conditions, is critical for achieving high coupling efficiency and minimizing side reactions such as racemization and the formation of deletion sequences.

Data Presentation: Coupling Reagent Considerations

While direct quantitative, side-by-side comparisons of coupling reagents specifically for this compound are not extensively available in the literature, the following table summarizes general recommendations and expected performance based on studies with other Boc-protected amino acids and sulfonyl-protected arginine derivatives.

| Coupling Reagent Class | Recommended Reagents | Activator/Additive | Base (Equivalents) | Typical Coupling Time | Expected Efficiency & Remarks |